molecular formula C9H12ClNO B13601563 (1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine

(1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine

Cat. No.: B13601563
M. Wt: 185.65 g/mol
InChI Key: NDNZHQUDSYIJBX-ZCFIWIBFSA-N
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Description

(1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methoxy group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the corresponding amine through a reductive amination process. This involves the use of an amine source, such as ammonia or an amine, and a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction steps.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of amine compounds with biological targets.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets:

    Binding to Receptors: The compound may bind to neurotransmitter receptors, modulating their activity.

    Enzyme Inhibition: It can act as an inhibitor of enzymes involved in neurotransmitter metabolism.

    Signal Transduction Pathways: The compound may influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(5-Chloro-2-hydroxyphenyl)ethan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

    (1R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-amine: Similar structure but with a bromine atom instead of chlorine.

    (1R)-1-(5-Chloro-2-methoxyphenyl)propan-1-amine: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

(1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-amine is unique due to the specific combination of the chlorine and methoxy substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1R)-1-(5-chloro-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12ClNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

NDNZHQUDSYIJBX-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)OC)N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC)N

Origin of Product

United States

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